molecular formula C8H7IN2 B11857531 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11857531
M. Wt: 258.06 g/mol
InChI Key: XZFIERYJPNWIFW-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 4-position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of 4-methyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methyl-1H-pyrrolo[2,3-b]pyridine is reacted with an iodine source in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the 3-position makes it a versatile intermediate for further functionalization, while the methyl group at the 4-position can enhance its binding affinity to certain molecular targets .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

XZFIERYJPNWIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)I

Origin of Product

United States

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